2-(9H-Purin-6-ylsulfanyl)-N-(2-trifluoromethyl-phenyl)-acetamide
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Overview
Description
2-(9H-Purin-6-ylsulfanyl)-N-(2-trifluoromethyl-phenyl)-acetamide is a synthetic organic compound that combines a purine derivative with a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Purin-6-ylsulfanyl)-N-(2-trifluoromethyl-phenyl)-acetamide typically involves the following steps:
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Formation of the Purine Derivative: : The starting material, 6-mercaptopurine, is reacted with an appropriate acylating agent to introduce the acetamide group. This reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
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Introduction of the Trifluoromethyl-Phenyl Group: : The intermediate product is then reacted with 2-trifluoromethyl-phenyl isocyanate under mild conditions to form the final compound. This step often requires a catalyst such as palladium on carbon (Pd/C) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Purin-6-ylsulfanyl)-N-(2-trifluoromethyl-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the purine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the purine ring or the phenyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(9H-Purin-6-ylsulfanyl)-N-(2-trifluoromethyl-phenyl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(9H-Purin-6-ylsulfanyl)-N-(2-trifluoromethyl-phenyl)-acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.
Allopurinol: A xanthine oxidase inhibitor used to treat gout.
Uniqueness
2-(9H-Purin-6-ylsulfanyl)-N-(2-trifluoromethyl-phenyl)-acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable candidate for drug development.
Properties
IUPAC Name |
2-(7H-purin-6-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5OS/c15-14(16,17)8-3-1-2-4-9(8)22-10(23)5-24-13-11-12(19-6-18-11)20-7-21-13/h1-4,6-7H,5H2,(H,22,23)(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAZRYIGSWJZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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